molecular formula C19H19N5O2S2 B2422979 N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide CAS No. 1040649-04-4

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide

Cat. No.: B2422979
CAS No.: 1040649-04-4
M. Wt: 413.51
InChI Key: KHIUETZXRVARJE-UHFFFAOYSA-N
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Description

N-(6-((4-((6-Methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a carboxamide scaffold, a structure known for its significant antibacterial properties . This compound is of high interest in medicinal chemistry for developing novel therapeutic agents against antibiotic-resistant bacterial pathogens. Its molecular architecture incorporates both pyridazine and thiophene-carboxamide moieties, which are recognized as crucial pharmacophores in antimicrobial drug discovery . Researchers exploring solutions for extended-spectrum β-lactamase (ESBL)-producing infections will find this compound particularly valuable. Structurally related N-(4-methylpyridin-2-yl)thiophene-2-carboxamide analogues have demonstrated promising antibacterial efficacy against ESBL-producing Escherichia coli ST131 strains, with specific compounds exhibiting high activity and strong binding interactions with the β-lactamase enzyme in molecular docking studies . The presence of the carboxamide bond (-CO-NH-) is significant as it resists hydrolysis and serves as a fundamental building block in biological systems, potentially contributing to the compound's stability and interaction capabilities with bacterial targets . This reagent is intended for research applications only, including antimicrobial mechanism studies, structure-activity relationship investigations in medicinal chemistry, and as a lead compound for developing novel anti-infective agents against multidrug-resistant bacteria. Researchers are advised that this product is FOR RESEARCH USE ONLY and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[6-[4-[(6-methylpyridin-2-yl)amino]-4-oxobutyl]sulfanylpyridazin-3-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S2/c1-13-5-2-7-15(20-13)21-17(25)8-4-12-28-18-10-9-16(23-24-18)22-19(26)14-6-3-11-27-14/h2-3,5-7,9-11H,4,8,12H2,1H3,(H,20,21,25)(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHIUETZXRVARJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-((4-((6-methylpyridin-2-yl)amino)-4-oxobutyl)thio)pyridazin-3-yl)thiophene-2-carboxamide, identified by its CAS number 1105248-80-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its antibacterial, anticancer, and antioxidant properties, supported by various studies and data.

The molecular formula of this compound is C18H21N5O2SC_{18}H_{21}N_{5}O_{2}S, with a molecular weight of 371.5 g/mol. The structure consists of multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₁N₅O₂S
Molecular Weight371.5 g/mol
CAS Number1105248-80-3

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives of pyridinyl thiophene carboxamides have shown efficacy against Extended-Spectrum Beta-Lactamase (ESBL)-producing Escherichia coli strains. The most potent compounds in these studies were found to inhibit key enzymes involved in bacterial resistance mechanisms, suggesting that this class of compounds could serve as novel β-lactamase inhibitors .

Anticancer Activity

The anticancer potential of related compounds has also been explored. In vitro assays have indicated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). These compounds demonstrated higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, highlighting their potential as therapeutic agents in cancer treatment .

Antioxidant Activity

Antioxidant properties are critical for evaluating the therapeutic potential of new compounds. Various synthesized derivatives have been tested for their ability to scavenge free radicals using assays such as the DPPH radical scavenging method. Some compounds have shown radical scavenging activities significantly higher than that of ascorbic acid, a well-known antioxidant .

Study 1: Antibacterial Efficacy

In a study published in MDPI, researchers synthesized several N-(4-methylpyridin-2-yl) thiophene derivatives and tested their antibacterial efficacy against ESBL-producing E. coli. The study concluded that certain derivatives exhibited strong binding affinities to bacterial enzymes, indicating their potential as effective antibacterial agents against resistant strains .

Study 2: Anticancer Properties

A research article focusing on the anticancer activity of thiophene derivatives reported that specific compounds showed significant cytotoxicity against U-87 glioblastoma cells. The mechanism was linked to the induction of apoptosis and cell cycle arrest, demonstrating the therapeutic potential of these compounds in oncology .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC (silica plates, UV visualization).
  • Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Basic: How can the structural integrity of this compound be validated post-synthesis?

Answer:
Employ a combination of spectroscopic and crystallographic techniques:

  • ¹H/¹³C NMR : Confirm substituent connectivity (e.g., pyridazine C-S bond at δ 160-170 ppm in ¹³C NMR; thiophene protons at δ 7.2-7.8 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ with <2 ppm mass error) .
  • XRD : Resolve crystal packing and stereochemistry, particularly for the 4-oxobutyl chain conformation .

Q. Case Study :

  • Optimal conditions: 2.5 eq. DBU in DMF at 50°C for 12 hours (yield: 88% vs. 62% with K₂CO₃) .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

  • Reproducibility checks : Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays) .
  • Meta-analysis : Compare structural analogs (e.g., trifluoromethyl vs. methyl substituents) to identify SAR trends .
  • Mechanistic studies : Use molecular docking (AutoDock Vina) to validate binding poses against target proteins .

Example : Discrepancies in EGFR inhibition may arise from variations in assay pH or co-solvents (DMSO tolerance <1%) .

Advanced: What strategies are effective for studying the metabolic stability of this compound?

Answer:

  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4 luciferin-IPA) to assess isoform-specific interactions .
  • Metabolite ID : Employ high-resolution LC-QTOF to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation) .

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